1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol

Description

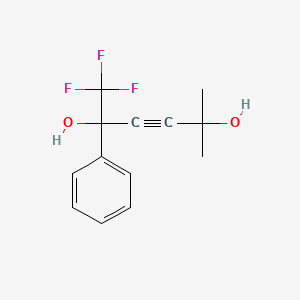

1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol (IUPAC name: 1,1,1-trifluoro-2-phenyl-5-[4-(trifluoromethyl)phenyl]hex-3-yne-2,5-diol) is a fluorinated acetylenic diol characterized by a hex-3-yne backbone with hydroxyl groups at positions 2 and 3. Key structural features include:

Properties

IUPAC Name |

1,1,1-trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O2/c1-11(2,17)8-9-12(18,13(14,15)16)10-6-4-3-5-7-10/h3-7,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTIRLQVEFFRKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(C1=CC=CC=C1)(C(F)(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trifluoromethylated precursors and phenylacetylene derivatives.

Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate the formation of the desired product.

Reaction Steps: The key steps in the synthesis include the formation of the alkyne intermediate, followed by the addition of the trifluoromethyl group and the hydroxylation of the alkyne to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets. The alkyne group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with p-Cymene-2,5-diol

- Structural Differences: p-Cymene-2,5-diol is a cyclic phenol derivative with a cymene backbone, whereas the target compound is a linear alkyne-bearing diol with fluorinated aryl groups. The absence of fluorine in p-cymene-2,5-diol reduces its electronegativity and acidity compared to the trifluoro-substituted diol.

- Functional Properties: p-Cymene-2,5-diol exhibits moderate antioxidant activity, attributed to its phenolic hydroxyl groups, but is less potent than 2,3-dimethylhydroquinone .

Comparison with 2,5-Dimethyl-3-hexyne-2,5-diol

- Structural Differences :

- Both compounds share an alkyne core and diol groups. However, the target compound replaces methyl groups with phenyl and trifluoromethyl substituents.

- Reactivity: 2,5-Dimethyl-3-hexyne-2,5-diol forms stable 1:1 mole complexes with anhydrous KOH in inert solvents, a property linked to its alkyne and hydroxyl groups .

Comparison with Androst-5-ene-3β,17β-diol (Δ5-diol)

- Structural Differences :

- Δ5-diol is a steroid-derived diol with a saturated hydrocarbon backbone, contrasting sharply with the fluorinated aromatic-aliphatic hybrid structure of the target compound.

- Biological Activity: Δ5-diol exhibits estrogenic activity, stimulating proliferation in ZR-75-1 breast cancer cells at physiological concentrations (1–3 nM) .

Functional Group Analysis and Reactivity Trends

*Hypothesized based on structural analogs.

Implications of Fluorine Substitution

- Solubility : Fluorine’s electron-withdrawing nature may reduce solubility in polar solvents but improve compatibility with fluorinated matrices.

- Stability : Fluorine’s strong C-F bonds could confer resistance to enzymatic or thermal degradation, making the compound suitable for industrial or pharmaceutical use.

Biological Activity

1,1,1-Trifluoro-5-methyl-2-phenylhex-3-yne-2,5-diol is a fluorinated compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

This compound has the molecular formula and a CAS number of 231630-90-3. It features a unique trifluoromethyl group and multiple functional groups that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the areas of anticancer and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds. For instance:

- Growth Inhibition : A study found that related compounds demonstrated significant growth inhibition against various human tumor cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. These compounds induced apoptosis via activation of caspases and modulation of Bcl-2 family proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 10 | Caspase activation |

| Compound B | HeLa | 15 | Bax/Bcl-2 modulation |

Mechanistic Studies

Mechanistic investigations into the biological activity of similar compounds suggest multiple pathways through which these compounds exert their effects:

- Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

- Cell Cycle Arrest : Some studies indicate that these compounds can arrest cancer cells at the G2/M phase of the cell cycle, which is critical for preventing further proliferation .

Case Studies

Several case studies have provided insights into the biological effects of this class of compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.